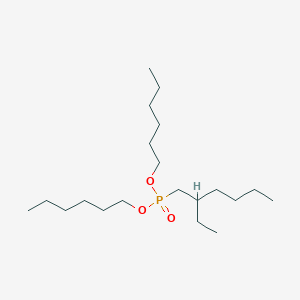

Dihexyl (2-ethylhexyl)phosphonate

Description

Structure

2D Structure

Properties

CAS No. |

142055-57-0 |

|---|---|

Molecular Formula |

C20H43O3P |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

3-(dihexoxyphosphorylmethyl)heptane |

InChI |

InChI=1S/C20H43O3P/c1-5-9-12-14-17-22-24(21,23-18-15-13-10-6-2)19-20(8-4)16-11-7-3/h20H,5-19H2,1-4H3 |

InChI Key |

DLICGVBYFCTMPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(CC(CC)CCCC)OCCCCCC |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization

Synthetic Routes for Dihexyl (2-ethylhexyl)phosphonate

The formation of the stable carbon-phosphorus bond in phosphonate (B1237965) esters can be achieved through several established and novel chemical reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Direct esterification of the corresponding phosphonic acid is a primary route for synthesizing phosphonate esters. The process involves reacting a phosphonic acid with an alcohol, in this case, (2-ethylhexyl)phosphonic acid with hexanol. The selectivity of this reaction to produce mono- or diesters can be complex. However, studies on analogous phosphonic acids have demonstrated that reaction conditions, particularly temperature, can be optimized to favor one product over the other.

A highly selective method for the esterification of phosphonic acids involves the use of orthoesters, such as triethyl orthoacetate, which serves as both a reagent and a solvent. nih.gov A significant discovery in this area is the effect of temperature on the reaction's outcome. At lower temperatures (e.g., 30 °C), the reaction can be controlled to yield predominantly the monoester. nih.gov As the temperature is increased, the formation of the diester is favored. nih.gov This temperature-dependent selectivity provides a straightforward pathway to control the esterification process without the need for additional catalysts or reagents. nih.gov The mechanism at lower temperatures proceeds through a 1,1-diethoxyethyl ester intermediate, while at higher temperatures, pyrophosphonates may form as detectable intermediates that are then converted to the final diester product. nih.gov

Table 1: Effect of Temperature on Selective Esterification of Phenylphosphonic Acid using Triethyl Orthoacetate This table serves as an illustrative model for the temperature-dependent esterification applicable to phosphonic acids in general.

| Temperature (°C) | Time (h) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| 30 | 24 | >99 | 98 | <1 |

| 80 | 2 | >99 | 4 | 95 |

| 130 | 0.5 | >99 | 0 | >99 |

Data derived from studies on phenylphosphonic acid, demonstrating the principle of temperature-controlled selectivity in phosphonate ester synthesis. nih.gov

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond and is widely used for synthesizing phosphonates. wikipedia.orgresearchgate.net The classic reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. organic-chemistry.orgyoutube.com This forms a trialkoxyphosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester. wikipedia.org

For a compound like this compound, this could theoretically involve reacting trihexyl phosphite with a 2-ethylhexyl halide. A patented method for a structurally analogous compound, O,O-bis-(2-ethylhexyl)-2-ethylhexyl phosphonate, utilizes an Arbuzov rearrangement. google.com In this variant, a phosphite ester reacts with an alkyl halide that acts as a catalyst. google.com This approach offers significant advantages over traditional methods, which often require very high temperatures (above 190°C) and highly basic conditions. google.com The Arbuzov variant can proceed at much lower temperatures (100°C - 140°C), resulting in higher yields, reduced material waste, and lower production costs. google.com Lewis acid mediation represents another variant that allows the Michaelis-Arbuzov reaction to proceed efficiently at room temperature for the preparation of certain phosphonate esters. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Traditional vs. Arbuzov Rearrangement Synthesis for a P507-type Phosphonate

| Parameter | Traditional Method (Michaelis-Becker) | Arbuzov Rearrangement Method |

| Reaction Temperature | > 190 °C | 100 - 140 °C |

| Key Reagents | Phosphorous acid di-isooctyl ester, strong base (e.g., sodium ethoxide), excess haloalkane | Triisooctyl phosphite, catalytic amount of bromo-iso-octane |

| Process Complexity | Multi-step involving proton exchange, high temperature reaction, and subsequent hydrolysis | Direct reaction, simpler work-up |

| Cost & Efficiency | Higher energy costs, potential for side reactions | Reduced costs, higher yield, less waste |

Data based on the synthesis of O,O-bis-(2-ethylhexyl)-2-ethylhexyl phosphonate. google.com

Beyond traditional methods, modern organic synthesis has introduced novel approaches for forming phosphonate esters, often with improved efficiency and milder reaction conditions. tandfonline.com

Palladium-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, provides a versatile route to various phosphonates. organic-chemistry.orgresearchgate.net This methodology has been expanded to include reactions between benzyl halides and H-phosphonate diesters. organic-chemistry.org

Solid-Phase Synthesis: Phosphonate esters can be synthesized on a solid support, which facilitates the creation of large collections of compounds for screening purposes. google.com This method involves condensing alcohols with methyl phosphonates followed by selective demethylation. google.com

One-Pot Procedures: Novel one-pot activation-coupling-oxidation procedures have been developed for the synthesis of phosphonate and thiophosphonate esters from hydrogen-phosphinates, streamlining the synthetic process. acs.org

Metal-Catalyzed Additions: The addition of H-phosphonates to alkenes and alkynes using palladium or rhodium-based catalysts is an atom-economic and efficient process for creating C-P bonds. researchgate.net

These modern techniques offer alternatives that can be more tolerant of various functional groups and often proceed under milder conditions than the classical Arbuzov reaction. organic-chemistry.orgresearchgate.net

Derivatization Strategies for Enhanced Selectivity

Derivatization of the basic phosphonate ester structure is a key strategy for tuning its chemical properties, particularly for applications in selective solvent extraction. By introducing specific functional groups or modifying the alkyl chains, the molecule's affinity for certain ions or compounds can be significantly enhanced.

Incorporating amine groups into a phosphonate-containing molecule can introduce new binding sites and alter the molecule's acid-base properties, which is highly beneficial for extraction applications. mdpi.com Functionalized phosphonic acids and their derivatives have garnered significant attention for their biological and chemical activities. chim.it

One approach involves the synthesis of poly(β-amino ester) (PBAE) macromers that are functionalized with phosphonate groups. nih.gov This is achieved through reactions like the aza-Michael addition of various diacrylates. nih.gov These polymers combine the pH-responsive nature of the amino ester backbone with the strong metal-binding capabilities of the phosphonate groups. bogazici.edu.tr

Another strategy involves the direct functionalization of surfaces or molecules with ligands containing both an amine group and a phosphonate anchoring group. mdpi.com The efficiency of this amino-functionalization can be high when using specific protocols, such as the slow addition of an amino-phosphonate (like sodium alendronate) to a substrate in an acidified suspension at elevated temperatures. mdpi.com This method ensures the covalent bonding of the amino-phosphonate moiety to the target. mdpi.com

The extraction properties of phosphonate esters are intrinsically linked to their molecular structure, including the length, branching, and nature of the alkyl chains. The 2-ethylhexyl group, in particular, is widely used in commercial extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) due to its ability to confer high solubility in common organic diluents and promote the formation of specific molecular aggregates that are crucial for the extraction mechanism. mdpi.comresearchgate.net

By analogy, modifying the alkyl groups of this compound would allow for the fine-tuning of its extraction properties. Key structural modifications and their expected effects include:

Alkyl Chain Length: Altering the length of the hexyl chains would impact the molecule's lipophilicity, affecting its distribution between aqueous and organic phases.

Branching: The branched nature of the 2-ethylhexyl group is critical for preventing the formation of intractable gels or third phases during extraction. researchgate.net Increasing or decreasing the degree of branching can modulate the physical properties of the metal-extractant complex and influence phase separation behavior.

Synergistic Mixtures: The extraction efficiency can be tuned by using the phosphonate ester in a binary mixture with other extractants. For instance, D2EHPA is often used with tributyl phosphate (B84403) (TBP), where TBP acts as a phase modifier to prevent third-phase formation and enhance extraction kinetics. mdpi.com A similar synergistic effect could be achieved by modifying the phosphonate structure to mimic the properties of a phase modifier internally or by using it in combination with other ligands.

These structural modifications allow for the rational design of phosphonate esters with tailored selectivity towards specific metal ions, enhancing their utility in hydrometallurgy and separation science.

Solvent Extraction Applications

Fundamental Principles of Liquid-Liquid Extraction with Phosphonate (B1237965) Extractants

Liquid-liquid extraction is a process used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase containing an extractant. The effectiveness of phosphonate extractants is tied to the phosphoryl group (P=O), where the oxygen atom can donate electron density to coordinate with metal ions, facilitating their transfer from the aqueous phase to the organic phase.

The transfer of metal ions from an aqueous to an organic phase is governed by specific chemical interactions between the metal ion and the extractant molecule. For organophosphorus extractants, the primary mechanisms are cation exchange and solvation.

The cation exchange mechanism is characteristic of acidic organophosphorus extractants, which contain an acidic proton. In this process, the extractant releases a proton (H⁺) into the aqueous phase in exchange for a metal cation (Mⁿ⁺), as depicted in the general equation below, where (HA)ₒᵣg represents the acidic extractant in the organic phase:

n(HA)ₒᵣg + Mⁿ⁺ₐq ⇌ (MAₙ)ₒᵣg + nH⁺ₐq

This mechanism is predominant for acidic compounds such as di(2-ethylhexyl)phosphoric acid (D2EHPA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]). sim2.betsijournals.com Dihexyl (2-ethylhexyl)phosphonate is a neutral phosphonate ester, lacking an acidic proton, and therefore does not primarily operate through a cation exchange mechanism.

The solvation mechanism is the primary mode of action for neutral organophosphorus extractants like this compound. In this mechanism, the extractant molecule (L) directly coordinates with the metal salt (e.g., a metal nitrate (B79036), M(NO₃)ₙ) to form a neutral complex that is soluble in the organic diluent. The phosphoryl oxygen is crucial for this coordination. The general reaction is:

Mⁿ⁺ₐq + n(NO₃⁻)ₐq + m(L)ₒᵣg ⇌ [M(NO₃)ₙ·Lₘ]ₒᵣg

Studies on various dialkyl alkylphosphonates show they are effective extractants for uranium and thorium from nitric acid solutions via this mechanism. osti.govbohrium.com The extraction efficiency is influenced by the basicity of the phosphoryl oxygen; replacing an alkoxy group (C-O-P) with an alkyl group (C-P) increases the electron density on the phosphoryl oxygen, making phosphonates generally more powerful extractants than phosphates like tri-n-butyl phosphate (B84403) (TBP). iaea.org

Chelation involves the binding of a single metal ion by multiple donor sites on a ligand, forming a stable, ring-like structure. While some complex phosphonate ligands are designed for chelation, simple monofunctional or bifunctional phosphonates can also exhibit complex behaviors. bohrium.comgoogle.com

Complexation typically occurs at the interface between the aqueous and organic phases. The extractant molecules may accumulate at this interface, where they interact with metal ions from the aqueous phase before the resulting complex moves into the bulk organic phase. nih.gov While these principles are fundamental to solvent extraction, specific studies detailing the chelation or interfacial behavior of this compound are not available in the reviewed literature.

For neutral extractants like this compound, which lack the acidic proton necessary for such hydrogen bonding, this type of dimerization is not expected. Aggregation can still occur, especially at high concentrations, through weaker dipole-dipole interactions or interactions mediated by water molecules, potentially forming reversed micelles. However, specific experimental data on the aggregation state of this compound in common organic diluents could not be found in the surveyed literature.

Extraction Mechanisms of Metal Ions

Extraction and Separation of Actinide Elements

The separation of actinides is a critical step in the management of used nuclear fuel. Neutral organophosphorus compounds, including dialkyl alkylphosphonates, have been investigated for this purpose. osti.govunlv.edu

Dialkyl alkylphosphonates have been reported as superior extractants to trialkyl phosphates for the extraction of uranium and thorium. bohrium.com Research indicates that the structure of the alkyl groups on the phosphonate molecule can be tailored to improve selectivity. For example, branched alkyl groups have been shown to be more favorable for uranium extraction than straight-chain alkyl groups. bohrium.com A study involving dihexyl-N,N-diethylcarbamoylmethyl phosphonate (a related bifunctional extractant) demonstrated its utility in partitioning transuranic elements from nuclear waste streams. osti.gov

While the general class of dialkyl alkylphosphonates shows promise for actinide extraction, specific performance data and detailed research findings for this compound in the separation of specific actinides like americium and curium from lanthanides are not prominently featured in the available scientific literature. dntb.gov.uagoogle.comosti.govmorressier.com

Uranium Extraction Studies

While di(2-ethylhexyl)phosphoric acid (D2EHPA) is a more commonly cited extractant for uranium, this compound has been noted for its role as a synergistic agent.

The Dapex (Dialkyl Phosphoric Acid Extraction) procedure traditionally utilizes acidic organophosphorus extractants like D2EHPA for the solvent extraction of uranium from sulfate (B86663) leach liquors. While this compound is not the primary extractant in the standard Dapex process, related dihexylphosphonates have been recognized for their synergistic effects when used in combination with D2EHPA. wikipedia.org This synergistic action is attributed to the formation of a more stable adduct with the uranyl-D2EHPA complex through hydrogen bonding. wikipedia.org However, detailed studies focusing specifically on the integration of this compound into the Dapex procedure are not extensively available in the reviewed literature.

The extraction efficiency of organophosphorus compounds is significantly influenced by the nature and concentration of the acid in the aqueous phase. For uranium extraction, both sulfuric and nitric acid media are common. The synergistic effect of neutral organophosphorus compounds, such as phosphonates, with acidic extractants like D2EHPA is well-documented. wikipedia.org The addition of a synergist like a dihexylphosphonate can enhance the extraction of uranium, although the specific performance of this compound in this role across different acid media is not detailed in the available research. The formation of a synergistic complex, often involving the bonding of the neutral phosphonate to the primary uranyl-D2EHPA complex, is the proposed mechanism for this enhanced extraction. wikipedia.org

Plutonium Separation Methodologies

The separation of plutonium is a critical step in nuclear fuel reprocessing. While various organophosphorus compounds are employed for this purpose, specific methodologies detailing the use of this compound for plutonium separation are not prominently featured in the available scientific literature. Research in this area tends to focus on other extractants such as tributyl phosphate (TBP) in the PUREX process or other phosphonic acids like PC-88A. wikipedia.orgtandfonline.com

Americium and Curium Separation Strategies

The separation of trivalent actinides, such as americium and curium, from each other and from lanthanides is a recognized challenge in nuclear waste partitioning. Current research into separation strategies often involves acidic organophosphorus extractants like bis-(2-ethylhexyl)phosphoric acid (HDEHP) or (2-ethylhexyl)phosphonic acid mono(2-ethylhexyl) ester (HEH[EHP]), sometimes in combination with specific complexing agents. acs.org However, a detailed examination of the scientific literature did not yield specific strategies or methodologies employing this compound for the separation of americium and curium.

Thorium Extraction and Co-extraction Phenomena

Significant research has been conducted on the use of di-(2-ethylhexyl) 2-ethylhexyl phosphonate (DEHEHP) for the extraction of thorium from nitric acid media. researchgate.net Studies have systematically investigated the influence of various factors, including the concentrations of nitric acid, salting-out agents, temperature, and the extractant itself. researchgate.net

The extraction mechanism is proposed to proceed via a solvation pathway, with the extracted species being Th(NO₃)₄·2DEHEHP. researchgate.net This has been confirmed through slope analysis. The process demonstrates high selectivity for thorium(IV) over trivalent rare earth elements. researchgate.net Furthermore, loaded thorium can be effectively stripped from the organic phase using distilled water. researchgate.net A laboratory-scale process involving extraction, scrubbing, and stripping stages has demonstrated the potential to produce high-purity thorium (99.999%) with a high yield (98%). researchgate.net

The kinetics of thorium extraction with DEHEHP in n-heptane from a nitric acid medium have also been explored. tandfonline.com The study, which utilized a constant interfacial cell, examined the impact of stirring rate, temperature, interfacial area, and concentrations of thorium and the extractant on the mass transfer mechanism. tandfonline.com The extraction was determined to be under mixed control, influenced by both diffusion and chemical reaction, with the reaction occurring in the bulk phase. tandfonline.com

Table 1: Thorium Extraction Data with Di-(2-ethylhexyl) 2-ethylhexyl phosphonate (DEHEHP)

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Extraction Equilibrium | |||

| Extractant | Di-(2-ethylhexyl) 2-ethylhexyl phosphonate (DEHEHP) | - | researchgate.net |

| Aqueous Phase | Nitric Acid Media | - | researchgate.net |

| Extracted Species | Th(NO₃)₄·2DEHEHP | Confirmed by slope analysis | researchgate.net |

| Selectivity | High for Th(IV) over RE(III) | - | researchgate.net |

| Stripping | Distilled Water | Complete stripping achieved | researchgate.net |

| Process Performance | |||

| Purity of Thorium Product | 99.999% | In a lab-scale process | researchgate.net |

| Yield of Thorium | 98% | In a lab-scale process | researchgate.net |

| Extraction Kinetics | |||

| Solvent | DEHEHP in n-heptane | - | tandfonline.com |

| Rate Equation | -d[Th]/dt = k₀·[Th⁴⁺]⁰·⁷²·[B]⁰·⁸⁰·[NO₃⁻]⁰·⁸² | Determined by slope analysis | tandfonline.com |

| Activation Energy (Ea) | 27.46 kJ/mol | Indicates mixed control regime | tandfonline.com |

Advanced TALSPEAK Concepts for Actinide/Lanthanide Separation

The TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process is a key method for separating trivalent actinides from lanthanides. researchgate.netosti.gov Conventional TALSPEAK typically uses di(2-ethylhexyl)phosphoric acid (HDEHP) as the extractant. researchgate.net Advanced TALSPEAK concepts have explored alternative extractants to improve process performance, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), which offers benefits like reduced pH sensitivity and faster kinetics. While various phosphonate-based extractants have been considered in the evolution of TALSPEAK, the available literature does not provide specific details on the application or conceptualization of this compound within advanced TALSPEAK frameworks.

Extraction and Separation of Rare Earth Elements (REEs)

The similar chemical properties of rare earth elements (REEs) make their separation a challenging task in hydrometallurgy. This compound, commercially known as PC-88A or P507, has emerged as a key extractant in these separation processes. Industrial rare earth separation facilities widely utilize the phosphonic acid PC-88A for solvent extraction. uidaho.edu The extraction process is based on the principle of mass transfer of a desired component between two immiscible phases, an aqueous solution containing the metal ions and an organic solvent phase containing the extractant. uidaho.edu

This compound (PC-88A) is recognized for its superior separation factors for rare earth elements when compared to other extractants like Di-(2-ethylhexyl)phosphoric acid (D2EHPA). researchgate.net The selectivity of an extractant is its ability to separate two different elements, and higher separation factors indicate a more effective separation. osti.gov The branched 2-ethylhexyl group in PC-88A creates steric hindrance, which is thought to reduce its affinity for lighter lanthanides while enhancing selectivity for heavier ones, in contrast to the linear alkyl chain of D2EHPA which has a higher extraction capacity for light REEs.

Studies have demonstrated the effectiveness of PC-88A in the selective extraction of lanthanides. For instance, in the extraction of light REEs from a monazite (B576339) leach liquor, PC-88A showed high separation factors of 60.85 for Ce/La, 72.17 for Nd/La, and 98.33 for Pr/La at an equilibrium pH of 2. researchgate.netacademie-sciences.fr Another study comparing the extraction of Lanthanum (La(III)) with D2EHPA and PC-88A found that D2EHPA was a better extractant for La(III) under the studied conditions. osti.gov The extractive capability of PC-88A follows the order Tb>Gd>Eu>Sm for middle rare earths. researchgate.net

| REE Pair | Separation Factor | Reference |

| Ce/La | 60.85 | researchgate.netacademie-sciences.fr |

| Nd/La | 72.17 | researchgate.netacademie-sciences.fr |

| Pr/La | 98.33 | researchgate.netacademie-sciences.fr |

The separation of lanthanides into light and heavy groups is a fundamental step in REE processing, and this compound (PC-88A) is instrumental in this regard. Generally, the separation of lanthanides from different groups is less complex than separating elements within the same group. sigmaaldrich.com PC-88A has been shown to be effective in separating heavy rare earths like Ytterbium (Yb) and Lutetium (Lu) from other REEs in acidic conditions. osti.gov

Research has focused on optimizing the separation of commercially important light lanthanides, such as Praseodymium (Pr) and Neodymium (Nd), from the more valuable heavy rare earth elements (HREEs). An extractant-impregnated surface using PC-88A was developed to selectively separate HREEs from a mixture containing Pr and Nd. mdpi.com Interestingly, the choice of anion in the aqueous phase can reverse the selectivity of the extraction process. It has been observed that it is possible to selectively transport light or heavy lanthanides by choosing nitrate (NO₃⁻) or thiocyanate (B1210189) (SCN⁻) as the background anion, respectively. nih.gov

The efficiency of REE extraction using this compound is significantly influenced by various parameters, most notably the pH of the aqueous phase. The extraction of lanthanides with phosphonic acid-type extractants like PC-88A operates through a cation-exchange mechanism, which involves the release of hydrogen ions into the aqueous phase. osti.gov Consequently, the pH of the solution is a critical factor.

Studies have shown that increasing the pH of the aqueous phase generally improves the extraction percentages of REEs. For example, the extraction of lanthanides (La, Ce, Gd, Yb) and yttrium from a phosphate medium with PC-88A showed that an increase in pH to over 1.5 led to a considerable increase in the extraction distribution coefficient of light lanthanides. scribd.com In the extraction of middle rare earths, maximum extractions of 98.4% for Dy(III), 61.2% for Nd(III), and 58.3% for Pr(III) were achieved at a pH of 5.04. researchgate.net Furthermore, the concentration of the extractant and the aqueous-to-organic phase ratio are also crucial parameters that are optimized to achieve maximum extraction efficiency. academie-sciences.fr

The presence of impurities in pregnant leach solutions can significantly affect the efficiency of REE solvent extraction circuits. Common impurities such as iron (Fe), aluminum (Al), calcium (Ca), and thorium (Th) can interfere with the extraction process and impact the purity of the final REE products. researchgate.net

Extraction of Other Metal Ions (e.g., Li, Ni, Co, Mo, V)

Beyond its application in REE separation, this compound (PC-88A) is also utilized for the extraction of other valuable metal ions.

The extraction of Lithium (Li) using PC-88A has been investigated for its recovery from geothermal water and wastewater from lithium battery recycling. researchgate.netresearchgate.net Research indicates that lithium is extracted from an aqueous phase into a heptane (B126788) solution of PC-88A via a cation exchange mechanism where the extractant exists as a dimer. researchgate.netresearchgate.net

For Nickel (Ni) and Cobalt (Co) separation, which is a significant challenge in hydrometallurgy, PC-88A has been employed. In a study using a countercurrent mixer-settler cascade, PC-88A was used for the selective extraction of cobalt from nickel in a binary metal system. mdpi.com

The selective extraction of Molybdenum (Mo) from rhenium (Re) in leach solutions has been achieved using PC-88A. It was found to be highly selective for Mo over Re at a pH of 1. ctu.edu.vnresearchgate.net A process was developed using PC-88A to recover molybdenum from spent hydrodesulfurization catalysts, where Mo is preferentially extracted at low pH. mdpi.com

Vanadium (V) extraction from sulfate solutions has also been effectively carried out using PC-88A. The extraction occurs via a cationic exchange mechanism. researchgate.netkoreascience.kr Comparative studies have been conducted to evaluate the performance of PC-88A against other extractants for the separation of vanadium and titanium. researchgate.netresearchgate.net A comprehensive process was developed to recover not only Mo and V but also Al, Co, and Ni from spent catalysts using PC-88A as the sole extractant. mdpi.com

Supported Liquid Membrane and Resin Impregnation Systems

To overcome some of the challenges of conventional solvent extraction, such as the large consumption of organic solvents, alternative systems like supported liquid membranes (SLMs) and solvent-impregnated resins (SIRs) have been developed, often utilizing this compound.

SLMs involve immobilizing the organic extractant phase within the pores of a microporous support, separating the feed and stripping aqueous solutions. researchgate.net This configuration allows for simultaneous extraction and stripping in a single stage with high efficiency. researchgate.net PC-88A has been used as a carrier in SLM systems for the recovery of REEs from various sources, including permanent magnets. researchgate.net The transport of REEs through the membrane is influenced by parameters such as the pH of the feed solution and the composition of the stripping solution.

Solvent-impregnated resins (SIRs) or reagent-impregnated resins (RIRs) are another innovative approach where the extractant is adsorbed onto a polymeric support matrix. kisti.re.kr These materials combine the high selectivity of solvent extraction with the ease of handling of ion exchange resins. PC-88A has been impregnated onto various resin supports, and these SIRs have been used for the separation of REEs and other metals. kisti.re.kr For instance, SIRs containing PC-88A have been tested for the separation of calcium from nickel, demonstrating that the selectivity can be tuned by mixing different organophosphorus reagents. The performance of these resins is affected by their morphology and the amount of extractant loaded. researchgate.net

Extractant-Impregnated Resins (EIRs)

Extractant-Impregnated Resins (EIRs), also known as solvent-impregnated resins (SIRs), combine the selectivity of solvent extraction with the operational simplicity of ion exchange systems. These materials are produced by immobilizing an organic extractant within the pores of a polymeric support, such as Amberlite™ XAD-series resins. mdpi.comtandfonline.comresearchgate.net This technique creates a solid-phase material that can selectively adsorb metal ions from an aqueous solution. mdpi.com

The performance of an EIR is fundamentally linked to the extractant it contains. While this compound is not commonly cited as a primary extractant for these resins, the extractive capabilities of primary extractants like D2EHPA can be enhanced through synergistic effects. wikipedia.org This occurs by adding other organophosphorus compounds to the extraction system. wikipedia.org Among the compounds noted for this purpose are dihexylphosphonates. wikipedia.org The synergistic effect is thought to happen when the additive interacts with the primary extractant-metal complex, for instance, through hydrogen bonding. wikipedia.org

The preparation of EIRs involves adsorbing the extractant onto the polymer from an organic solvent. tandfonline.com The choice of extractant and any synergistic agents is critical for achieving high selectivity and efficiency in metal recovery. mdpi.commdpi.com

Supported Liquid Extraction (SLE) for REE Separation

Supported Liquid Extraction (SLE) is a technique analogous to traditional liquid-liquid extraction but carried out on a solid support. It is widely applied for the separation of rare earth elements (REEs), which are notoriously difficult to separate due to their similar chemical properties. mdpi.comscispace.com

The separation of REEs often requires multi-stage extraction and stripping cycles to achieve high purity. scispace.com The development of highly selective extraction systems, potentially including synergistic mixtures, is a key area of research to improve the efficiency and economy of REE separation. researchgate.netresearchgate.net

Coordination Chemistry and Complexation Studies

Ligand Design Principles for Targeted Metal Ion Interactions

The effectiveness of organophosphorus compounds like Dihexyl (2-ethylhexyl)phosphonate in metal ion extraction is fundamentally linked to the principles of ligand design. The primary factor governing their complexing ability is the basicity of the phosphoryl oxygen (P=O). iaea.org The extraction power within the organophosphorus family generally increases in the order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. This trend is attributed to the electronic effects of the groups attached to the phosphorus atom. Replacing an electron-withdrawing alkoxy (C-O-P) group with a less electronegative alkyl (C-P) group enhances the electron density on the phosphoryl oxygen, thereby increasing its basicity and its ability to coordinate with metal ions. iaea.org

Further design considerations include the steric and electronic properties of the ligand's substituent groups. researchgate.net Key properties that can be fine-tuned for selective metal ion recognition include:

Donor Atom Polarizability: The nature of the atoms that directly bind to the metal ion influences the stability of the complex. researchgate.net

pKa of Binding Sites: The acidity of the ligand is crucial, especially for acidic organophosphorus extractants, as the extraction often involves a cation-exchange mechanism where a proton on the ligand is exchanged for a metal ion. researchgate.net

Hydrophobicity: The length and branching of the alkyl chains, such as the dihexyl and 2-ethylhexyl groups, impact the ligand's solubility in the organic phase and can influence selectivity. While longer chains enhance partitioning into the organic phase, excessively long or bulky chains might sterically hinder the complexation of certain metal ions. mdpi.com

These principles allow for the rational design of phosphonate-based ligands with high affinity and selectivity for specific metal ions, which is critical for applications in hydrometallurgy and nuclear waste reprocessing. researchgate.netfrontiersin.org

Stoichiometry of Metal-Phosphonate Complexes

The ratio in which this compound (abbreviated as HA) binds to metal ions (Mⁿ⁺) is fundamental to understanding and modeling extraction processes. The stoichiometry of the resulting metal-phosphonate complexes is typically determined using slope analysis, where the distribution ratio of the metal ion is measured as a function of the extractant concentration and pH.

For many trivalent lanthanides (Ln³⁺), extraction with similar acidic organophosphorus extractants like N,N-di(2-ethylhexyl)-diglycolamic acid has been shown to form complexes with the general formula LnA₃·(HA)₁₋₂. acs.org This indicates that three deprotonated ligand molecules (A⁻) coordinate to the metal ion, while one or two additional neutral ligand molecules (HA) may be involved in the complex, likely through solvation. acs.org In the case of uranium extraction with the closely related Di(2-ethylhexyl)phosphoric acid (D2EHPA), a common stoichiometry involves one uranyl ion (UO₂²⁺) complexed with two deprotonated D2EHPA molecules. wikipedia.org

At higher metal loadings, the stoichiometry can become more complex, with evidence suggesting the formation of polymeric species or larger aggregates. wikipedia.orgresearchgate.net For instance, with some divalent transition metals, complexes with the formula M(A)₂(HA)₂ have been identified. researchgate.net The specific stoichiometry is a result of a delicate balance between the charge neutralization of the metal ion, the coordination requirements of the metal, and the tendency of the ligand to form self-associated structures like dimers in the organic phase. wikipedia.orgresearchgate.net It has also been shown that by modifying factors such as the alkyl chain on the phosphonate (B1237965) or the counterions present, the metal-to-ligand ratio in extracted complexes can be varied, for example, from 1:1 to 1:2. nih.gov

Table 1: Examples of Metal-Extractant Stoichiometries

| Metal Ion | Extractant | Proposed Stoichiometry | Source(s) |

| Ln(III) | N,N-di(2-ethylhexyl)-diglycolamic acid | LnA₃·(HA)₁₋₂ | acs.org |

| UO₂²⁺ | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | UO₂(A)₂ | wikipedia.org |

| Co(II), Ni(II) | Di(2-ethylhexyl)phosphoric acid (HDEHP) | M(A)₂(HA)₂ | researchgate.net |

Spectroscopic Characterization of Metal-Ligand Adducts (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal-phosphonate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the phosphonate group. The free this compound ligand exhibits a characteristic strong absorption band for the P=O (phosphoryl) stretching vibration. researchgate.net Upon complexation with a metal ion, this band typically shifts to a lower frequency (a redshift). This shift is indicative of the donation of electron density from the phosphoryl oxygen to the metal ion, which weakens the P=O double bond. For example, in studies with the analogous D2EHPA, the P=O peak shifts upon formation of a metal complex. researchgate.net Additionally, changes in the broad bands associated with the P-O-H group can confirm deprotonation of the ligand during cation-exchange-based extraction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P and ¹H NMR provide detailed insights into the complex's structure and dynamics in solution. researchgate.net

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. The formation of a metal-ligand bond causes a significant change in the ³¹P chemical shift compared to the free ligand. researchgate.net This can be used to identify the number of different phosphorus-containing species in solution and to study protonation equilibria of the phosphonate groups. researchgate.netresearchgate.net

¹H NMR: ¹H NMR helps to analyze the structure of the organic part of the ligand in the complex and can be used to study the internal dynamics of the chelate. researchgate.net In some cases, the chemical shift of protons close to the metal center can provide information about the complex's geometry. youtube.com Solid-state NMR has also been employed to establish the connectivity of phosphonate groups in layered metal phosphonate materials. nih.gov

UV-Visible (UV-Vis) Spectroscopy: While the phosphonate ligand itself does not typically absorb in the visible region, UV-Vis spectroscopy is valuable for studying complexes of transition metals and f-block elements that have d-d or f-f electronic transitions. libretexts.orgyoutube.com The coordination of the ligand to the metal ion alters the energy of the metal's d or f orbitals, leading to changes in the position and intensity of absorption bands in the UV-Vis spectrum compared to the solvated metal ion. researchgate.net These spectra can provide information about the coordination geometry of the metal ion in the complex. libretexts.orgyoutube.com For some systems, UV-Vis is used to quantify the concentration of a colored metal complex formed during extraction. nih.gov

Table 2: Spectroscopic Changes upon Complexation

| Technique | Observation | Interpretation | Source(s) |

| IR | Redshift of the P=O stretching frequency | Coordination of phosphoryl oxygen to the metal ion | researchgate.net |

| ³¹P NMR | Change in chemical shift | Altered electronic environment of the P nucleus due to bonding | researchgate.netresearchgate.net |

| UV-Vis | Shift in metal-centered absorption bands | Alteration of metal d- or f-orbital energies upon ligation | libretexts.orgyoutube.comresearchgate.net |

Influence of Anions and Medium on Complex Formation

The formation of metal-phosphonate complexes is significantly influenced by the composition of the aqueous and organic phases. The type and concentration of anions in the aqueous phase can directly impact the extraction efficiency and even the extraction mechanism. acs.org

In systems operating at low pH, the extraction process is often a cation-exchange mechanism, where the phosphonate ligand (HA) releases a proton to the aqueous phase as it binds the metal ion. acs.org However, at high acid concentrations, the mechanism can shift. For instance, with high concentrations of nitric acid, the ligand may form a cationic complex with metal ions, and extraction proceeds through an ion-pair mechanism. acs.org The nature of the anion (e.g., NO₃⁻, Cl⁻, SO₄²⁻) is critical, as different anions can lead to different extraction behaviors due to their own ability to complex with the metal ion in the aqueous phase, competing with the phosphonate ligand. acs.org For example, Di(2-ethylhexyl)phosphoric acid (D2EHPA) is known to extract uranium effectively from solutions containing sulfate (B86663), chloride, or perchlorate (B79767) anions. wikipedia.org

The organic medium, or diluent, also plays a vital role. The polarity of the solvent affects the aggregation state of the extractant (see section 4.6) and the solvation of the resulting metal-ligand complex. mdpi.com Changing the diluent from an aromatic to an aliphatic solvent can considerably improve the extraction constants for certain metals. researchgate.net The choice of diluent can thus be a tool to modulate the selectivity and efficiency of a separation process.

Solvation and Hydration Phenomena in Organic Phases

Although liquid-liquid extraction is designed to transfer metal ions into an organic phase, water molecules can be co-extracted and play a crucial role in the structure and stability of the complex. The coordination sphere of a metal ion in the organic phase is not always exclusively composed of the phosphonate ligand. Water molecules can remain coordinated to the metal ion or be involved in the second coordination sphere. researchgate.net

For example, studies on Mn(II) and Lanthanide(III) complexes have investigated the presence of water molecules in the coordination sphere through variable-temperature NMR experiments, revealing hydration equilibria between mono- and bis-hydrated species for some complexes. researchgate.net In other cases, the interaction with water can be transformative. A dinuclear iron(III) complex with di(2-ethylhexyl)phosphate was found to react with water, leading to the replacement of bridging ions with water molecules and the formation of a new, insoluble polymeric structure. rsc.org

The extent of water co-extraction and its role in the complex is a complex function of the metal ion's hydration enthalpy, the water activity in the aqueous phase, and the structure of the metal-ligand interface. Molecular dynamics simulations and experimental studies have been used to investigate the formation of water clusters within the organic phase of similar extractant systems, highlighting the complex, hierarchically structured nature of these extraction media. dntb.gov.uaacs.org

Thermodynamic and Kinetic Investigations of Extraction Systems

Determination of Thermodynamic Parameters (ΔH, ΔG, ΔS) for Extraction Reactions

The spontaneity and feasibility of an extraction reaction are determined by the change in Gibbs free energy (ΔG). This key thermodynamic parameter is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation. While specific thermodynamic data for the extraction of metals solely by Dihexyl (2-ethylhexyl)phosphonate are not extensively documented in publicly available literature, the behavior of structurally similar organophosphorus extractants provides valuable insights.

For instance, studies on the synergistic extraction of praseodymium (Pr(III)) from a chloride medium using a mixture of di-2-ethylhexyl phosphoric acid (P204) and 2-ethylhexylphosphonic mono-2-ethylhexyl ester (P507) have allowed for the calculation of these thermodynamic parameters. researchgate.net The investigation into such systems reveals the influence of temperature on the distribution coefficient (D), which in turn allows for the determination of ΔH, ΔG, and ΔS. researchgate.net

The general approach involves studying the effect of temperature on the extraction equilibrium. The enthalpy change (ΔH) can be calculated from the van't Hoff equation, which relates the change in the equilibrium constant (K_eq) or the distribution coefficient (D) to the change in temperature. The Gibbs free energy change (ΔG) is determined from the equilibrium constant at a given temperature (ΔG = -RTlnK_eq), and the entropy change (ΔS) can then be calculated using the relationship ΔG = ΔH - TΔS.

In a study on the extraction of neodymium (Nd) and samarium (Sm) with a synergistic mixture of D2EHPA and HEHEHP, the extraction process was found to be exothermic, indicating a negative ΔH value. researchgate.net This suggests that the extraction is favored at lower temperatures. researchgate.net The calculated thermodynamic parameters for the synergistic extraction of Pr(III) are presented in the table below.

Table 1: Thermodynamic Parameters for the Synergistic Extraction of Pr(III)

| Parameter | Value | Unit |

|---|---|---|

| ΔG | -18.35 | kJ/mol |

| ΔH | -24.39 | kJ/mol |

| ΔS | -20.25 | J/(mol·K) |

Data from a synergistic system using di-2-ethylhexyl phosphoric acid and 2-ethylhexylphosphonic mono-2-ethylhexyl ester. researchgate.net

It is important to note that these values are for a synergistic system and not for this compound alone. However, they illustrate the methodology and the nature of thermodynamic changes that can be expected in similar extraction systems. The negative ΔG indicates a spontaneous extraction process, while the negative ΔH and ΔS suggest that the extraction is enthalpy-driven and leads to a more ordered system, respectively. researchgate.net

Kinetics of Interfacial Transfer and Rate-Determining Steps

A detailed investigation into the extraction kinetics of thorium (IV) from a nitric acid medium by di-(2-ethylhexyl) 2-ethylhexyl phosphonate (B1237965) (DEHEHP) in n-heptane provides significant insights into the interfacial transfer mechanism. researchgate.net This study utilized a constant interfacial cell with laminar flow to examine the influence of various parameters on the mass transfer rate. researchgate.net

The rate of extraction was found to be influenced by the concentrations of thorium (Th⁴⁺), DEHEHP, and nitrate (B79036) (NO₃⁻) ions. researchgate.net The rate equation for the extraction of thorium was determined through slope analysis as: researchgate.net

-d[Th]/dt = k₀·[Th⁴⁺]⁰·⁷²·[DEHEHP]⁰·⁸⁰·[NO₃⁻]⁰·⁸²

A key finding was that the extraction rate was independent of the specific interfacial area, which points to the bulk phase being the primary reaction zone rather than the interface. researchgate.net This implies that the chemical reactions leading to the formation of the extractable complex occur within the bulk of one of the phases.

Table 2: Parameters Affecting the Mass Transfer of Thorium (IV) with DEHEHP

| Parameter | Observation | Implication |

|---|---|---|

| Stirring Rate | Rate increases with stirring speed up to a certain point | Indicates diffusion plays a role (mixed control) |

| Temperature | Rate increases with temperature | Allows for calculation of activation energy |

| Concentrations | Rate is dependent on Th⁴⁺, DEHEHP, and NO₃⁻ concentrations | Defines the rate law of the extraction |

| Interfacial Area | Rate is independent of the specific interfacial area | Suggests the reaction occurs in the bulk phase |

Based on the study of thorium extraction by DEHEHP. researchgate.net

Activity Coefficients of Extractant Components in Binary Systems

In practical solvent extraction applications, the extractant is dissolved in a diluent to modify its physical properties such as viscosity and density. The behavior of these binary mixtures often deviates from ideality, and these deviations are quantified by activity coefficients. Understanding the activity coefficients of this compound in various diluents is essential for developing accurate thermodynamic models of the extraction process.

While specific experimental data on the activity coefficients of this compound are scarce in the literature, extensive studies have been conducted on the closely related compound di-(2-ethylhexyl) phosphoric acid (D2EHPA). These studies provide a framework for understanding the non-ideal behavior that can be expected.

The non-ideality in systems containing organophosphorus extractants like D2EHPA arises from strong intermolecular interactions, particularly the formation of dimers through hydrogen bonding in non-polar organic solvents. mdpi.com This self-association significantly affects the thermodynamic properties of the solution.

Various methods, such as vapor pressure osmometry (VPO) and gas chromatography (GC), have been employed to determine the activity coefficients of D2EHPA in different diluents like n-hexane, toluene, and dodecane (B42187). mdpi.comresearchgate.net These studies have shown that the activity coefficients are concentration-dependent and can be modeled using thermodynamic frameworks like the UNIFAC model. mdpi.com

For example, in the D2EHPA–n-hexane system, the activity coefficient of D2EHPA (γ₂) remains close to 1 in concentrated solutions, which is attributed to its dimerized state. mdpi.com However, as the solution becomes more dilute (x₂ → 0), the activity coefficient increases significantly, indicating strong positive deviations from Raoult's law. mdpi.com This highlights the substantial non-ideality in dilute solutions, which are relevant to industrial applications. mdpi.com

The UNIFAC model, which is a group-contribution method, has been successfully used to describe the activity coefficients in these systems by considering the interactions between the different functional groups of the molecules. mdpi.com Optimized energy interaction parameters between the functional groups (e.g., CH₂ and HPO₄) allow for the reliable calculation of activity coefficients across a wide range of compositions. mdpi.com

Table 3: Activity Coefficients of D2EHPA in n-Hexane at 293.0 K

| Mole Fraction of D2EHPA (x₂) | Activity Coefficient of D2EHPA (γ₂) |

|---|---|

| < 0.4 | ~ 1 |

| 0.01 | 11.901 |

| → 0 (Infinite Dilution) | 22.107 |

Data for the di-(2-ethylhexyl) phosphoric acid (D2EHPA)–n-hexane system, illustrating the expected non-ideal behavior. mdpi.com

Given the structural similarities, it is reasonable to expect that this compound would also exhibit significant non-ideal behavior in binary systems with hydrocarbon solvents, although the extent of self-association and the specific values of the activity coefficients would differ.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of Extractant Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of solvent extraction, MD simulations provide a molecular-level view of how extractant molecules like Dihexyl (2-ethylhexyl)phosphonate and related compounds arrange themselves in the organic phase, particularly how they form aggregates.

Research on analogous organophosphorus extractants, such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), reveals the crucial role of water in the aggregation process. nih.gov Experimental and simulation studies on D2EHPA in a dodecane (B42187) diluent have shown that the presence of water promotes the formation of ordered aggregates. nih.gov Contrary to the idea of a simple aqueous core within a reverse micelle, simulations indicate that water molecules act as bridges, connecting individual extractant molecules. nih.gov In these systems, it has been observed that approximately 80% of the hydrogen bonds involving water are with the extractant molecules rather than with other water molecules. nih.gov This bridging mechanism is indispensable for the formation of stable, ordered extractant aggregates in nonpolar organic solvents. nih.gov These findings suggest that similar water-bridging mechanisms likely play a significant role in the aggregation behavior of this compound.

Table 1: Key Findings from Molecular Dynamics Simulations on a Related Organophosphorus Extractant (D2EHPA)

| Finding | Implication for Aggregation | Source |

| Water promotes aggregation in the organic phase. | The presence of water is a key factor in initiating and stabilizing extractant clusters. | nih.gov |

| Water acts as a bridge between extractant molecules. | Aggregates are formed through a network of extractant-water-extractant hydrogen bonds, rather than by encapsulating a water core. | nih.gov |

| ~80% of water's hydrogen bonds are with extractant molecules. | This highlights the strength and prevalence of the water-bridging interaction in the aggregation mechanism. | nih.gov |

Density Functional Theory (DFT) Calculations for Binding Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. q-chem.com It is widely employed to calculate molecular properties, including the energies of binding interactions between an extractant and a target species (e.g., a metal ion). DFT has become a primary tool in quantum chemistry due to its favorable balance of computational cost and accuracy in accounting for electron correlation effects. q-chem.com

Quantum chemical studies have been performed on bis(2-ethylhexyl) phosphonate (B1237965) (a closely related compound) to examine its tautomeric forms and thermodynamic properties using various levels of theory, including DFT with the B3LYP hybrid functional. dtic.mil Such calculations determine optimized molecular geometries, bond lengths, and angles, which are fundamental to understanding the steric and electronic factors governing binding. dtic.mil

The accuracy of DFT calculations for binding energies depends heavily on the choice of the exchange-correlation functional. arxiv.org Studies assessing various functionals for core-electron binding energies show that their performance can vary significantly. For instance, for oxygen atoms, the SCAN functional performs well for core-electron binding energies, while the BHLYP hybrid functional shows better results for K-edge energies. arxiv.org This highlights the importance of selecting an appropriate functional for the specific system and property being investigated. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters derived from DFT that help in analyzing chemical reactivity and the nature of binding.

Table 2: Representative Mean Absolute Errors (MAE) of Different DFT Functionals for Core-Electron Binding Energy Calculations

| Functional | MAE for Carbon (eV) | MAE for Oxygen (eV) | MAE for Nitrogen (eV) | Source |

| BLYP | 0.20 | 0.35 | 0.14 | arxiv.org |

| SCAN | 0.21 | 0.21 | 0.16 | arxiv.org |

| B3LYP | 0.58 | 0.52 | 0.40 | arxiv.org |

| PBE0 | 0.57 | 0.62 | 0.38 | arxiv.org |

| BHLYP | 0.29 | 0.25 | 0.18 | arxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Extraction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that aims to correlate the chemical structure of compounds with a specific activity, such as extraction efficiency. ijnrd.org The fundamental principle is to build a mathematical model that quantitatively describes how variations in the physicochemical properties of molecules affect their activity. spu.edu.sy This allows for the prediction of the effectiveness of new, unsynthesized compounds. spu.edu.synih.gov

In the context of solvent extraction using this compound and its analogs, a QSAR model would relate the extraction efficiency (the "activity") to a set of calculated molecular descriptors (the "structure"). ijnrd.org The process involves several key steps:

Data Collection: Gathering experimental extraction data for a series of structurally related phosphonate extractants.

Descriptor Calculation: Computing various physicochemical and structural descriptors for each molecule. These can include parameters related to hydrophobicity, electronics, and sterics. ijnrd.org

Model Development: Using statistical methods, such as linear regression analysis, to create an equation that links the descriptors to the extraction activity. spu.edu.sy

Model Validation: Testing the model's predictive power to ensure its reliability.

The resulting QSAR equation allows researchers to identify the key molecular properties that drive extraction efficiency. For example, a model might show that extraction increases with the lipophilicity (often represented by log P) of the extractant but is negatively affected by steric bulk near the phosphorus center. ijnrd.orgspu.edu.sy

Table 3: Examples of Molecular Descriptors Used in QSAR for Extraction Analysis

| Descriptor Type | Specific Descriptor Example | Relevance to Extraction | Source |

| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Measures the affinity of the extractant for the organic phase versus the aqueous phase. | ijnrd.orgspu.edu.sy |

| Electronic | HOMO/LUMO Energies, Partial Atomic Charges | Relates to the ability of the phosphoryl oxygen to donate electrons and coordinate with metal ions. | ijnrd.org |

| Steric | Molar Volume, Surface Area, Steric Hindrance Parameters | Describes how the size and shape of the alkyl groups can physically block or facilitate access to the binding site. | ijnrd.org |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule's carbon skeleton. | ijnrd.org |

Advanced Analytical Methodologies in Phosphonate Research

HPLC and LC-MS/MS for Extractant Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for assessing the purity of Dihexyl (2-ethylhexyl)phosphonate and identifying its degradation products. The purity of the extractant is a critical factor that can significantly influence its performance and selectivity in extraction processes.

HPLC provides a robust method for separating the main component from any impurities or degradation byproducts. For instance, a purity of over 95% is often sought for efficient large-scale production, with minimal organic byproducts. The degradation of phosphonates can occur through various pathways, including oxidation to form phosphonic acid derivatives or reduction to phosphine (B1218219) derivatives.

LC-MS/MS offers enhanced sensitivity and specificity, enabling the identification and quantification of trace-level degradation products. In studies of similar compounds like Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), LC-MS/MS has been effectively used to determine concentrations of the parent compound and its metabolites, such as mono(2-ethylhexyl)phthalate (MEHP), in various matrices. nih.gov The high selectivity of LC-MS/MS is key to obtaining reliable data, especially in complex sample matrices, and minimizing the impact of contamination. nih.gov For example, a method for analyzing DEHP and MEHP in serum reported limits of quantification of 5.0 ng/ml for MEHP and 14.0 ng/ml for DEHP. nih.gov

The degradation of organophosphorus compounds can also be investigated by identifying intermediate products. For example, the degradation of DEHP has been shown to proceed through the formation of MEHP and subsequently phthalic acid (PA). nih.govresearchgate.net These analytical techniques are crucial for understanding the stability of this compound under various operational conditions and for developing strategies to mitigate degradation.

Table 1: Analytical Methods for Purity and Degradation Analysis

| Analytical Technique | Application | Key Findings/Capabilities | Citation |

|---|---|---|---|

| HPLC | Purity assessment of this compound | Can achieve >95% purity determination, crucial for large-scale production. | |

| LC-MS/MS | Quantification of this compound and its degradation products (e.g., MEHP) in biological and environmental samples. | Highly selective and sensitive, with reported LOQs of 5.0 ng/ml for MEHP and 14.0 ng/ml for DEHP in serum. | nih.gov |

| GC-MS | Identification of intermediate degradation products of similar compounds like DEHP. | Identified intermediates such as BEHP, MEHP, MHP, and MBP in DEHP degradation pathways. | researchgate.net |

Spectrophotometric Methods for Metal Ion Quantification in Extraction Studies

Spectrophotometry is a widely used and cost-effective technique for quantifying metal ions in the aqueous phase before and after extraction with this compound. This method is fundamental to determining the extraction efficiency and distribution coefficients of the extractant for various metal ions.

The general principle involves forming a colored complex between the metal ion of interest and a specific chromogenic reagent. The absorbance of this complex is then measured at a specific wavelength (λmax), which is directly proportional to the concentration of the metal ion. ekb.egresearchgate.net Calibration curves are first established using solutions of known metal ion concentrations to ensure accurate quantification. ekb.eg

For instance, in the extraction of uranium, an extractive spectrophotometric method has been developed using a synergistic mixture of 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A) and tri-n-octyl phosphine oxide (TOPO), with 2-(5-bromo-2-pyridylozo)-5-diethyl aminophenol (Br-PADAP) as the chromogenic reagent. science.gov Similarly, the Arsenazo III method is employed for the spectrophotometric determination of lead (II) and cadmium (II) concentrations in extraction studies. f1000research.com

The experimental parameters that can be investigated using spectrophotometry include the effect of pH, extractant concentration, phase ratio, and temperature on the extraction process. f1000research.comnih.gov For example, studies on the extraction of Co(II) have utilized UV-Vis detection of a colored complex formed with potassium thiocyanate (B1210189). nih.gov

Table 2: Spectrophotometric Methods in Metal Extraction Studies

| Metal Ion | Chromogenic Reagent | Key Application | Citation |

|---|---|---|---|

| Uranium | 2-(5-bromo-2-pyridylozo)-5-diethyl aminophenol (Br-PADAP) | Quantification in ore leach solutions after extraction with PC88A and TOPO. | science.gov |

| Lead (II), Cadmium (II) | Arsenazo III | Determination of metal ion concentration in aqueous phase before and after extraction. | f1000research.com |

| Cobalt (II) | Potassium thiocyanate (KSCN) | Formation of a colored complex for UV-Vis detection in transport studies. | nih.gov |

| Copper (II), Cobalt (II), Nickel (II) | - (Direct measurement of colored ions) | Monitoring removal from aqueous solutions using novel absorbents. | ekb.eg |

Use of Radioisotopes and Tracers in Distribution Studies

Radioisotopes and tracers provide a powerful and highly sensitive method for studying the distribution of metal ions in solvent extraction systems involving this compound. This technique allows for the precise measurement of the amount of a specific metal that has been transferred from the aqueous phase to the organic phase, even at very low concentrations.

The methodology typically involves using a radioactive isotope of the metal ion being studied. The radioactivity in both the aqueous and organic phases is measured before and after extraction using a suitable detector, such as a gamma spectrometer. researchgate.net This allows for the direct calculation of the distribution ratio (D), which is a key parameter in evaluating the effectiveness of an extractant.

Radiotracer experiments have been instrumental in characterizing the extraction behavior of various metal ions, including lanthanides and actinides, with organophosphorus extractants. researchgate.net For example, the separation of individual lanthanides has been monitored using suitable radioactive tracers, with quantification of the separated elements often confirmed by inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net The use of radiotracers like ⁷Be, which has a relatively short half-life, has also been explored for such experiments. researchgate.net

These studies are crucial for understanding the thermodynamics of extraction, including the determination of parameters like the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). science.gov By providing precise data on metal distribution, radiotracer techniques contribute significantly to the development and optimization of separation processes for rare earth elements and other valuable metals. science.govresearchgate.net

Table 3: Application of Radioisotopes in Distribution Studies

| Application | Methodology | Typical Radionuclides Used | Key Information Obtained | Citation |

|---|---|---|---|---|

| Lanthanide/Actinide Separation | Gamma spectrometry to monitor distribution between aqueous and organic phases. | Radioactive isotopes of Lanthanides and Actinides (e.g., Am, Cm, Eu) | Distribution ratios, separation factors, thermodynamic parameters (ΔG, ΔH, ΔS). | science.govresearchgate.net |

| General Metal Ion Uptake Studies | Monitoring the uptake of a wide range of metal ions by extraction chromatographic resins. | Radioactive tracers for alkaline earths, transition metals, post-transition metals, etc. | Comparison of uptake behavior under various acidic conditions. | researchgate.net |

| Tracer Experiments | Radiochemical isolation and use of naturally occurring radioisotopes. | ⁷Be | Feasibility of using short-lived radionuclides for radiotracer experiments. | researchgate.net |

Environmental and Industrial Process Integration Excluding Safety/waste Disposal Details

Development of Greener Extraction Technologies

Dihexyl (2-ethylhexyl)phosphonate is a key component in the development of more environmentally friendly extraction technologies. Its application is particularly noted in synergistic extraction systems. When combined with other organophosphorus compounds like di(2-ethylhexyl)phosphoric acid (DEHPA), it can enhance the efficiency of metal extraction. wikipedia.org These synergistic effects are believed to arise from the formation of more stable complexes with the target metal ions. wikipedia.org

One area of development is in liquid membrane technologies, which offer a more sustainable alternative to traditional solvent extraction methods by reducing the volume of reagents and waste generated. nih.gov Research into multidropped liquid membrane (MDLM) systems, for instance, has demonstrated efficient extraction of metal ions like Co(II) using organophosphorus extractants. nih.gov While this specific study used a different phosphonate (B1237965), the principles can be applied to systems involving this compound. The goal is to create continuous processes that are both practical and minimize environmental impact. nih.gov

Applications in Nuclear Fuel Reprocessing Streams

In the realm of nuclear fuel reprocessing, this compound plays a role in advanced separation processes designed to partition actinides from lanthanides in spent nuclear fuel. This separation is a critical step in reducing the long-term radiotoxicity of nuclear waste and enabling the recycling of valuable materials. xylenepower.comcea.fr

The compound is utilized in processes that aim to simplify and combine separation steps, moving away from more complex, multi-cycle procedures. doi.org For example, it has been investigated as a component in solvent systems for the co-extraction of trivalent actinides and lanthanides. xylenepower.com The subsequent selective stripping of actinides is then achieved using aqueous complexing agents. xylenepower.com This approach is part of a broader effort to develop sustainable nuclear fuel cycles. doi.org

Research in this area focuses on improving the selectivity and efficiency of the separation process. The "Advanced TALSPEAK" process, for instance, uses a similar compound, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), in combination with a specific aqueous complexant to achieve better separation of lanthanides from trivalent actinides. doi.org

Recycling and Recovery of Valuable Metals from Industrial Sources

The recovery of valuable and rare earth metals from industrial waste streams, often termed "urban mining," is an area of increasing importance. researchgate.net this compound and similar phosphonate-based extractants are instrumental in hydrometallurgical processes designed to recycle these metals from sources like waste electrical and electronic equipment (WEEE). researchgate.netmdpi.com

Solvent-impregnated resins and polymer inclusion membranes (PIMs) containing phosphonate extractants are being developed for the selective separation of rare earth elements. researchgate.net These methods are seen as a promising alternative to traditional techniques, which often struggle with the separation of elements having similar chemical and physical properties. researchgate.net

The table below summarizes the recovery of various metal ions from computer e-waste using a polymer film containing a phosphonium (B103445) ionic liquid, demonstrating the potential of such technologies.

Table 1: Recovery of Metal Ions from E-waste using a Polymer Film This table is interactive. You can sort and filter the data by clicking on the column headers.

| Metal Ion | Recovery Efficiency (%) |

|---|---|

| Gold (Au(III)) | 98.9 |

| Silver (Ag(I)) | 79.3 |

| Palladium (Pd(II)) | 63.6 |

| Heavy Metal Ions | 25-40 |

Data sourced from a study on polymer films containing Cyphos IL 101 for recovery from computer e-waste. mdpi.com

Challenges and Future Directions in Phosphonate-Based Separations

Despite the promise of phosphonate-based extractants like this compound, several challenges remain. A key issue in the synthesis of porous metal phosphonates, which have high potential for applications in catalysis and separation, is the tendency to form dense, non-porous layered structures. nih.govmdpi.com Overcoming this requires the development of new synthetic strategies to create open, porous frameworks. mdpi.com

Future research is focused on several key areas:

Developing novel porous materials: The creation of microporous and mesoporous metal phosphonate materials is a major goal, as these structures offer higher surface areas and improved performance in separation and catalysis. researchgate.netresearchgate.net

Improving synthesis methods: There is a push towards cleaner, more efficient, and scalable synthesis techniques for these materials. mdpi.comresearchgate.net

Enhancing selectivity: Continued research into the fundamental chemistry of metal-ligand interactions will enable the design of more selective extractants and separation processes. capes.gov.brmdpi.com

Integration into industrial processes: A significant challenge is the successful integration of these advanced separation technologies into existing industrial workflows for nuclear fuel reprocessing and metal recycling. doi.org

The ongoing development of phosphonate-based separation technologies holds considerable promise for addressing critical environmental and industrial challenges.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contributions related to dihexylphosphonates and the broader category of dialkyl alkylphosphonates are centered on their application in hydrometallurgy, specifically in the solvent extraction of metals.

The most significant and historically important contribution is the use of dihexylphosphonates as synergistic agents . Research has shown that neutral organophosphorus compounds, including dihexylphosphonates, can dramatically enhance the extraction efficiency of acidic extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA). wikipedia.org When used in combination with D2EHPA, these neutral phosphonates can increase the uranium extraction coefficients by as much as two orders of magnitude compared to the individual reagents alone. osti.gov This synergistic effect is believed to occur through the addition of the neutral phosphonate (B1237965) to the metal-extractant complex, for example, bonding to the uranyl-D2EHPA complex via hydrogen bonds. wikipedia.orgatamanchemicals.com This enhancement is highly selective for certain metals like uranium, with little to no synergistic effect observed for elements such as iron, aluminum, or vanadium. osti.gov

Early studies in the 1960s identified dialkyl alkylphosphonates as a class of extractants that were more effective for uranium(VI) than their corresponding trialkyl phosphate (B84403) counterparts. annualreviews.orgsci-hub.ru This established their importance and prompted further investigation into their extractive properties. The extraction power of neutral organophosphorus compounds follows a general trend based on the basicity of the phosphoryl oxygen, which is a key factor in their ability to solvate metal salts. osti.goviaea.org This trend is generally recognized as:

Phosphine (B1218219) Oxides > Phosphinates > Phosphonates > Phosphates researchgate.netresearchgate.net

This hierarchy places phosphonates in a promising position, offering a balance of reactivity and stability. Furthermore, academic work has been done on the spectroscopic characterization of these compounds. For instance, research has been published on the substituent effects of the alkyl groups in diethylphosphonates and dihexylphosphonates on their ³¹P NMR chemical shifts, providing fundamental data for compound characterization and analysis. cas.cn

Identification of Research Gaps and Emerging Areas

Despite decades of use in extraction, significant research gaps and promising new areas of investigation remain for compounds like Dihexyl (2-ethylhexyl)phosphonate.

Research Gaps:

Asymmetrical Compound Studies: A major gap exists in the specific characterization and application of asymmetrically substituted phosphonates. The vast majority of published research focuses on symmetrical compounds (e.g., diamyl amyl phosphonate, dibutyl butyl phosphonate). epa.gov The influence of having mixed alkyl chains, such as two hexyl groups and one 2-ethylhexyl group, on the compound's physical properties, extractive behavior, and synergistic potential is not well-documented in public literature.

Molecular-Level Understanding: While the synergistic effect is known, the precise molecular dynamics, stoichiometry, and thermodynamic properties of the complexes formed with this compound are not fully elucidated. Understanding how the interplay of different alkyl chain lengths and branching affects solubility, phase disengagement, and the stability of the extracted complex is crucial for designing more efficient separation processes.

Third Phase Formation: The formation of a third, often unmanageable, organic phase during solvent extraction is a significant operational challenge. The tendency for specific dialkyl alkylphosphonates to cause or mitigate this phenomenon, particularly at high metal loadings, requires more systematic investigation. researchgate.net

Emerging Areas:

Computational Chemistry and Modeling: A prominent emerging area is the use of molecular dynamics simulations to provide a quantitative and molecular-scale understanding of extractant and solvent interactions. epa.gov Such computational studies can predict properties like mixing enthalpies and association free energies, allowing for the virtual screening of new extractant structures and optimizing solvent choice before undertaking extensive experimental work.

Rare-Earth Element (REE) Separation: While initial research focused heavily on uranium for the nuclear industry, there is a growing need for advanced separation technologies for other critical metals, including REEs. researchgate.net Phosphinates and phosphonates are being recognized as more promising extractants than traditional phosphates for separating certain REEs, representing a significant area for future application-driven research. researchgate.netresearchgate.net

Potential for Novel Phosphonate-Based Systems and Methodologies

Looking forward, the potential for this compound and related compounds extends beyond their traditional role as additives in liquid-liquid extraction. The unique properties of the phosphonate group are being leveraged to create new functional materials and processes.

The broader phosphonate market is projected to see robust growth, driven by applications in water treatment, pharmaceuticals, and agriculture. datainsightsmarket.comlucintel.com This expansion suggests new potential uses for specialized phosphonates beyond hydrometallurgy.

Novel Phosphonate-Based Systems:

Functionalized Sorbents: There is significant potential in immobilizing neutral phosphonate ligands onto solid supports to create high-performance polymer-supported extractants or solvent-impregnated resins (SIRs). researchgate.net Such systems could offer a greener, more simplified alternative to solvent extraction by minimizing the use of organic diluents. Phosphonate-based sorbents are being actively developed for the recovery of strategic metals like REEs from dilute aqueous solutions. mdpi.com

Metal-Organic Frameworks (MOFs): A major frontier in materials science is the development of MOFs using phosphonate building blocks. rsc.orgresearchgate.netrsc.org These materials possess highly ordered porous structures, making them suitable for applications in gas storage, catalysis, and chemical sensing. While many current phosphonate MOFs are built from phosphonic acids, research into frameworks incorporating neutral phosphonate diester functionalities could lead to novel materials with tailored host-guest properties for selective separations.

Hybrid Materials for Environmental Remediation: Phosphonate-based hybrid materials are being designed for advanced environmental applications. For example, phosphonate-MOF/TiO₂ composites have been synthesized and shown to have enhanced photocatalytic activity for degrading pollutants, driven by efficient charge separation at the material interface. rsc.org